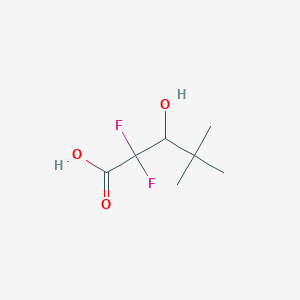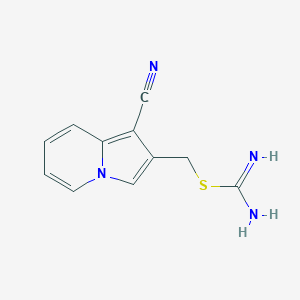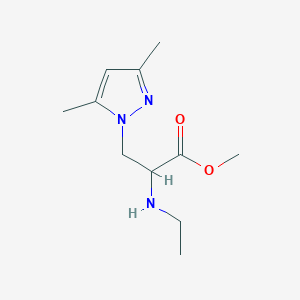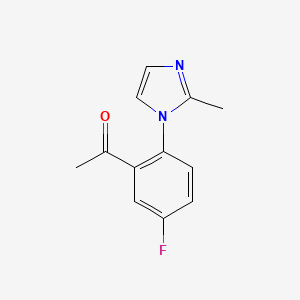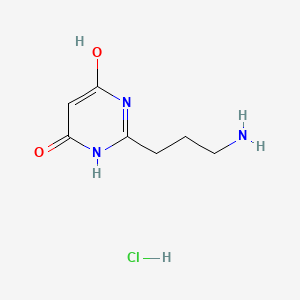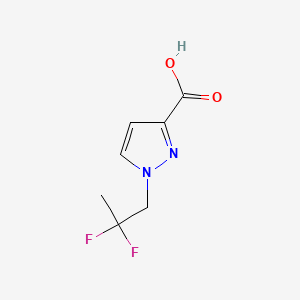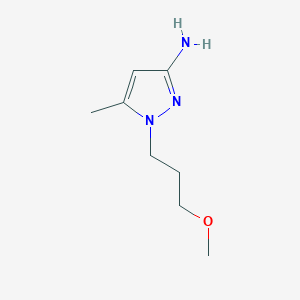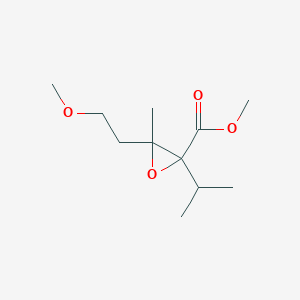
Methyl 2-isopropyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate is a complex organic compound with a unique structure that includes an oxirane ring, also known as an epoxide. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an allylic alcohol precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted compounds depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate exerts its effects involves the reactivity of the oxirane ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved are primarily related to the compound’s ability to undergo these ring-opening reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(2-hydroxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
- Methyl 3-(2-chloroethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
- Methyl 3-(2-ethoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
Uniqueness
Methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate is unique due to the presence of the methoxyethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H20O4 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
methyl 3-(2-methoxyethyl)-3-methyl-2-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O4/c1-8(2)11(9(12)14-5)10(3,15-11)6-7-13-4/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
JYHMZXCPARMUQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(C(O1)(C)CCOC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



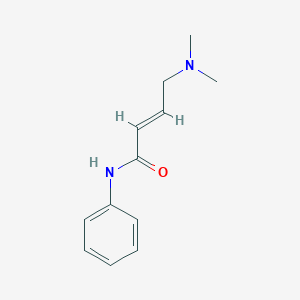
![2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13632617.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid](/img/structure/B13632618.png)
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13632621.png)
![2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B13632624.png)
